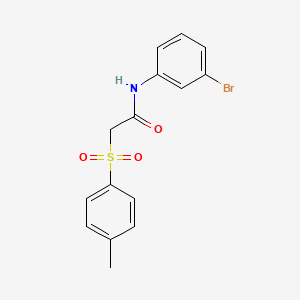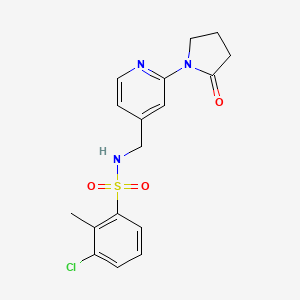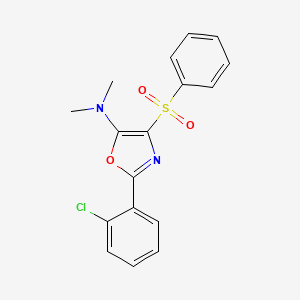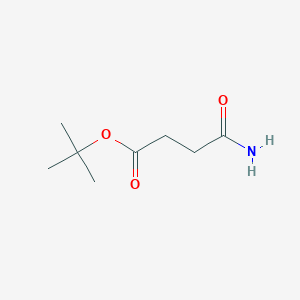![molecular formula C13H12N2O3 B2999440 4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione CAS No. 455949-58-3](/img/structure/B2999440.png)
4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione” belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group . Another synthesis method involves the use of organolithium reagents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Approaches and Chemical Reactions
The synthesis of pyrimidine derivatives, including those structurally related to "4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione," involves various chemical reactions. One approach is the reactions of cyclic oxalyl compounds leading to functionalized 1H-pyrimidines, offering insights into the synthetic pathways that can produce complex pyrimidine structures through the combination of semicarbazones, ureas, and thioureas, yielding moderate yields of 1H-pyrimidine derivatives (Altural et al., 1989).
Applications in Material Science and Optoelectronics
Optical and Electronic Properties
Pyrimidine derivatives exhibit notable optical and electronic properties, making them suitable for applications in material science and optoelectronics. Studies on thiopyrimidine derivatives have shown their potential in nonlinear optics (NLO) fields due to their promising applications in medicine and NLO devices. The investigation of phenyl pyrimidine derivatives for NLO studies offers a comparative analysis highlighting the structural parameters, electronic properties, and NLO characteristics, supporting their use in optoelectronic applications (Hussain et al., 2020).
Biomedical Research
Antimicrobial and Anticancer Activities
The pyrimidine core is a common feature in many biologically active compounds. Research into novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has demonstrated the potential for these compounds in antimicrobial applications. The synthesis of these derivatives through microwave-assisted methods and their evaluation for antimicrobial activities highlights their relevance in developing new therapeutic agents (Faty, Rashed, & Youssef, 2015).
Anticancer Activity
The exploration of new fused pyrimidinone derivatives and their complexes has opened avenues in anticancer research. The synthesis of pyrimido[4,5-d]pyrimidine, pyrimidine acetohydrazide, and related derivatives, coupled with the investigation of their anticancer activities, demonstrates the potential of pyrimidine derivatives in developing anticancer therapeutics. The synthesized compounds have shown promising activity against human epithelial colorectal adenocarcinoma cells, underscoring the importance of pyrimidine derivatives in medicinal chemistry (Aly et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been shown to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidines, which share a similar structure, are known to mimic the adenine ring of atp, allowing them to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, leading to alterations in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
4-(4-methylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-7-2-4-8(5-3-7)11-10-9(6-18-12(10)16)14-13(17)15-11/h2-5,11H,6H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZQNIKLCYJTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)

![2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2999359.png)
![N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2999360.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)



![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide](/img/structure/B2999373.png)


![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2999378.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2999379.png)
